2-(o-Tolyl)-4-pentyn-2-ol
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Overview
Description
2-(o-Tolyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a tolyl group attached to a pentynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)-4-pentyn-2-ol typically involves the reaction of o-tolyl acetylene with an appropriate alcohol under specific conditions. One common method includes the use of a Grignard reagent, where o-tolyl magnesium bromide reacts with propargyl alcohol to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or nickel are employed in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(o-Tolyl)-4-pentyn-2-one.
Reduction: Formation of 2-(o-Tolyl)-4-penten-2-ol or 2-(o-Tolyl)-pentan-2-ol.
Substitution: Formation of 2-(o-Tolyl)-4-pentyn-2-chloride or 2-(o-Tolyl)-4-pentyn-2-amine.
Scientific Research Applications
2-(o-Tolyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)-4-pentyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl) Pyridine: Similar in structure but contains a pyridine ring instead of a hydroxyl group.
o-Tolyl Benzonitrile: Contains a nitrile group instead of a hydroxyl group.
o-Tolyl Dithiocarbonates: Contains dithiocarbonate groups instead of a hydroxyl group.
Properties
Molecular Formula |
C12H14O |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-methylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O/c1-4-9-12(3,13)11-8-6-5-7-10(11)2/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
SYYWIMVNMOPTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CC#C)O |
Origin of Product |
United States |
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